molecular formula C19H13ClN2O B3035830 1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 338423-50-0

1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Cat. No.: B3035830
CAS No.: 338423-50-0
M. Wt: 320.8 g/mol
InChI Key: CEDJUGLTFSZAHJ-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with a unique structure that includes a benzyl group, a chlorophenyl group, and a pyridinecarbonitrile moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-benzyl-5-(4-chlorophenyl)-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O/c20-18-8-6-15(7-9-18)17-10-16(11-21)19(23)22(13-17)12-14-4-2-1-3-5-14/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDJUGLTFSZAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. One common method starts with the reaction of 4-chlorobenzaldehyde with benzylamine to form an imine intermediate. This intermediate then undergoes cyclization with malononitrile in the presence of a base to yield the desired pyridinecarbonitrile compound. The reaction conditions often include solvents like ethanol or methanol and catalysts such as piperidine or triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-5-(4-fluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
  • 1-Benzyl-5-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

Uniqueness

1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to molecular targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Reactant of Route 2
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1-Benzyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

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